苯扎龙

描述

Benzarone is a medication used in the treatment of various circulatory disorders. It can enhance the resilience of microvessels, reduce the probability of bleeding, and also decrease the permeability of microvessels, thereby improving edema . It can reduce the formation of peripheral vascular thrombosis, smooth blood flow, improve blood circulation, strengthen blood return, and treat venous varicose veins or hemorrhoids caused by blood accumulation in the veins .

Synthesis Analysis

Benzarone is detected with the HPLC with a special design method on the base of a gradient elution on a reversed-phase column. The method is suitable to measure the necessary concentrations for a kinetic analysis in the serum as well as in the urine .

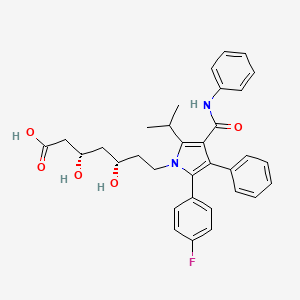

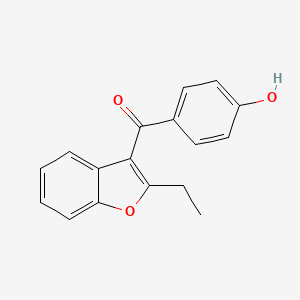

Molecular Structure Analysis

Benzarone has a molecular formula of C17H14O3. Its average mass is 266.291 Da and its monoisotopic mass is 266.094299 Da .

Chemical Reactions Analysis

Benzarone reacts with hydroxyl radicals. The overall OH rate constant is 71.8511 E-12 cm3/molecule-sec .

Physical And Chemical Properties Analysis

Benzarone has a density of 1.2±0.1 g/cm3, a boiling point of 473.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of Benzarone, focusing on unique applications:

Cancer Research: Inhibiting EYA Proteins

Benzarone has been identified as an allosteric inhibitor of EYA proteins, which are critical for the tumorigenesis and proliferation of SHH medulloblastoma (SHH-MB), a type of brain tumor . Derivatives of Benzarone have been developed to function as EYA antagonists and oppose SHH signaling, showing potential in suppressing tumor growth.

Hepatology: Liver Injury Treatment

There is a case report indicating that Benzarone has been associated with liver injury treatment. Although the details are limited, it suggests a potential application in hepatology .

Pharmacokinetics: Drug Disposition

Benzarone is related to Benzbromarone, and studies have been conducted to determine plasma concentrations and uricosuric action, which is essential for understanding drug disposition and efficacy .

Angiogenesis: Effects on Endothelial Cells

Benzarone has been used in studies to assess its effects on cell proliferation, migration, and tube formation using primary human umbilical vein endothelial cells (HUVEC), indicating its potential application in angiogenesis research .

Gout Treatment: Uricosuric Drug

While Benzbromarone is more commonly associated with the treatment of gout due to its potent inhibition of urate exchanger URAT1, Benzarone’s relationship to Benzbromarone suggests it may share similar uricosuric properties that could be beneficial in reducing serum urate levels and preventing gout flares .

作用机制

Target of Action

Benzarone is a potent inhibitor of the human uric acid transporter 1 (URAT1) in the human proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the renal tubular lumen .

Mode of Action

Benzarone acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine . It achieves this by inhibiting URAT1, which reduces the reabsorption of uric acid in the kidneys . This leads to a decrease in serum urate levels .

Biochemical Pathways

Benzarone’s action on URAT1 affects the urate transport pathway. By inhibiting URAT1, Benzarone disrupts the reabsorption of uric acid in the renal tubular lumen, leading to increased excretion of uric acid in the urine . This can help prevent conditions caused by high levels of uric acid, such as gout .

Pharmacokinetics

After administration, Benzarone can be detected in serum 3 hours post-administration . The maximum serum level of Benzarone occurs after 6 hours . Benzarone has an elimination half-life from serum of approximately 13.52 hours . Both Benzarone and its parent compound, Benzbromarone, are excreted mainly via the liver and bile .

Result of Action

The primary result of Benzarone’s action is a reduction in serum urate levels, which helps in preventing gout flares . By increasing the excretion of uric acid, Benzarone helps to decrease the concentration of uric acid in the blood .

Action Environment

The efficacy and stability of Benzarone can be influenced by various environmental factors. For instance, the presence of certain liver conditions may affect the metabolism and excretion of Benzarone . Therefore, it is prudent to prescribe it with caution, especially for patients with known liver conditions .

安全和危害

Benzarone is classified as a reproductive toxicity, Category 2 . It is suspected of damaging fertility or the unborn child . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRXIWQYSOIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061721 | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzarone | |

CAS RN |

1477-19-6 | |

| Record name | Benzarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzarone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

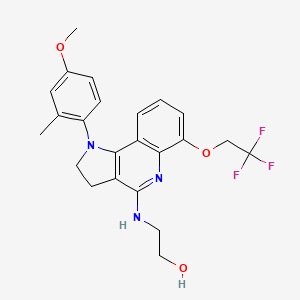

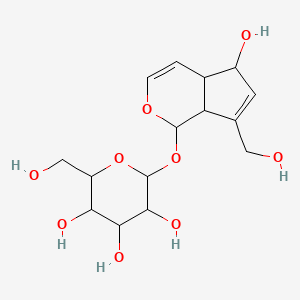

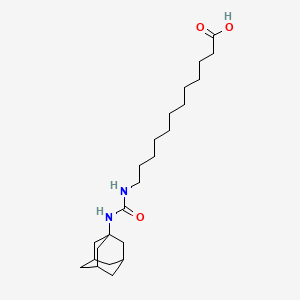

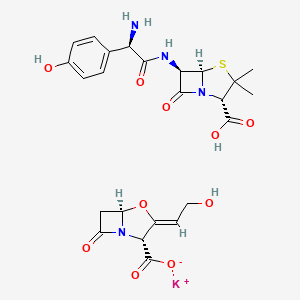

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Benzarone?

A1: Benzarone exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, Benzarone demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].

Q2: How does Benzarone affect SHH medulloblastoma growth?

A2: Benzarone derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].

Q3: How does Benzarone's impact on EYA proteins influence angiogenesis?

A3: Inhibiting EYA tyrosine phosphatase activity with Benzarone and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].

Q4: What is the molecular formula and weight of Benzarone?

A4: The molecular formula of Benzarone is C17H14O3, and its molecular weight is 266.29 g/mol.

Q5: Is there any spectroscopic data available for Benzarone?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify Benzarone in biological samples.

Q6: Has computational chemistry been used in Benzarone research?

A6: While the provided research does not explicitly detail computational studies, the development of Benzarone derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].

Q7: How do structural modifications of Benzarone influence its activity?

A7: Studies on Benzarone derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of Benzarone, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].

Q8: How is Benzarone absorbed, distributed, metabolized, and excreted (ADME)?

A8: Benzarone is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of Benzarone and its metabolites is minimal [].

Q9: Does Benzbromarone metabolize into Benzarone?

A9: While earlier studies suggested debromination of Benzbromarone to Benzarone [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of Benzarone in plasma and bile after Benzbromarone administration [, ].

Q10: What in vitro models have been used to study Benzarone?

A10: Benzarone's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].

Q11: What in vivo models have been used in Benzarone research?

A11: Research on Benzarone utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.

Q12: Are there clinical trials available for Benzarone?

A12: Clinical studies have investigated the therapeutic potential of Benzarone. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of Benzarone treatment [].

Q13: What are the potential adverse effects associated with Benzarone?

A13: Benzarone has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].

Q14: What analytical techniques are used to detect and quantify Benzarone?

A14: Several analytical techniques have been employed to detect and quantify Benzarone and its metabolites in biological samples, including:

- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify Benzarone in serum, urine, and pharmaceutical formulations.

- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify Benzarone and its metabolites in plasma and urine samples.

- Thin-layer chromatography (TLC) []: Used to separate and identify Benzarone and other benzofuran derivatives in human plasma.

Q15: Does Benzarone interact with drug transporters?

A15: Research suggests that Benzarone potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].

Q16: Are there alternatives to Benzarone for treating gout?

A16: Yes, several alternatives to Benzarone are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].

Q17: When was Benzarone first introduced as a uricosuric agent?

A17: While the precise year of introduction is not specified in the provided research, Benzarone has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)

![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)